molecular formula C23H24O12 B1196349 malvidin 3-O-beta-D-glucoside betaine

malvidin 3-O-beta-D-glucoside betaine

Cat. No. B1196349
M. Wt: 492.4 g/mol
InChI Key: WRBQKJFKAQVFPN-OXUVVOBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malvidin 3-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the hydroxy group at the 5 position of malvidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a malvidin 3-O-beta-D-glucoside.

Scientific Research Applications

1. Anthocyanin Component in Flowers

Malvidin 3-O-beta-D-glucoside betaine, identified as a major anthocyanin component, was isolated from the purple flowers of Impatiens textori Miq. This compound, along with malvidin 3-(6''-malonyl-glucoside), plays a significant role in the pigmentation of these flowers (Tatsuzawa et al., 2009).

2. Lipophilic Derivatives for Industry Applications

Research has focused on the enzymatic synthesis of lipophilic derivatives of malvidin 3-glucoside, revealing their potential for technological applications in the cosmetics and food industries. These derivatives maintain the appealing chromatic features of the parent anthocyanin and possess significant antioxidant properties (Cruz et al., 2017).

3. Cardioprotective Effects

Malvidin 3-O-beta-D-glucoside betaine has demonstrated cardioprotective effects against myocardial infarction in rats, attributed to its antioxidant and anti-inflammatory activities. It effectively restores the activities of endogenous antioxidants and reduces lipid peroxidation levels (Wei et al., 2017).

4. Gastrointestinal Absorption and Antiproliferative Activity

Studies on the gastrointestinal absorption of malvidin-3-O-glucoside and its impact on cellular transport and antiproliferative activity have provided insights into its bioavailability and potential health benefits. These studies emphasize its transport through gastric and intestinal cells and its higher antiproliferative activity in the form of a glucuronidated metabolite (Han et al., 2020).

5. Enzymatic Synthesis for Research Applications

The enzymatic synthesis of malvidin-3-glucoside has been explored, highlighting its potential for use in studying anthocyanin reactions in complex mixtures like red wine. This process involves the methylation of petunidin-3-glucoside and has applications in analyzing difficult-to-isolate compounds in such mixtures (Zimman & Waterhouse, 2002).

properties

Product Name

malvidin 3-O-beta-D-glucoside betaine

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one

InChI

InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,26-30H,8H2,1-2H3/t17-,19-,20+,21-,23-/m1/s1

InChI Key

WRBQKJFKAQVFPN-OXUVVOBNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
malvidin 3-O-beta-D-glucoside betaine
Reactant of Route 2
malvidin 3-O-beta-D-glucoside betaine
Reactant of Route 3
malvidin 3-O-beta-D-glucoside betaine
Reactant of Route 4
malvidin 3-O-beta-D-glucoside betaine
Reactant of Route 5
malvidin 3-O-beta-D-glucoside betaine
Reactant of Route 6
malvidin 3-O-beta-D-glucoside betaine

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